Cystemustine - 79955-36-5

Cystemustine

Catalog Number: EVT-1556767
CAS Number: 79955-36-5
Molecular Formula: C6H12ClN3O4S
Molecular Weight: 257.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cystemustine is a chloroethylating nitrosourea that causes DNA cross-linking, inhibiting DNA replication. (NCI)
Overview

Cystemustine is a synthetic compound classified as a chloroethylnitrosourea, primarily used in oncology for its antitumor properties. It has shown significant efficacy against various cancers, particularly gliomas and melanomas. The compound's mechanism involves the alkylation of DNA, leading to cell death in rapidly dividing tumor cells, which makes it a valuable agent in cancer therapy.

Source and Classification

Cystemustine is derived from nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target central nervous system tumors. Its classification as a nitrosourea places it among other chemotherapeutic agents that exert cytotoxic effects by damaging the DNA of cancer cells. This compound is often studied in clinical trials to evaluate its effectiveness and safety profile in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of cystemustine typically involves the reaction of chloroethylamine with nitrosourea derivatives. The general synthetic pathway can be summarized as follows:

  1. Formation of Nitrosourea: The initial step involves the reaction of an amine with nitrous acid to form a nitrosourea structure.
  2. Chloroethylation: This intermediate is then reacted with chloroethylamine, which introduces the chloroethyl group essential for its antitumor activity.
  3. Purification: The final product is purified through crystallization or chromatography to obtain cystemustine in a usable form.

This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Cystemustine's molecular formula is C₇H₈ClN₃O₂, and it has a molecular weight of approximately 189.61 g/mol. The structural representation includes:

  • A chloroethyl group that enhances its reactivity.
  • A nitrosourea moiety that contributes to its mechanism of action.

The three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Cystemustine undergoes several key chemical reactions:

  1. Alkylation of DNA: The primary reaction involves the formation of covalent bonds with DNA, leading to cross-linking and subsequent cell death.
  2. Decomposition: Under physiological conditions, cystemustine can decompose into reactive species, which further contribute to its cytotoxic effects.

These reactions are critical for understanding how cystemustine exerts its therapeutic effects against tumors .

Mechanism of Action

Process and Data

The mechanism by which cystemustine acts involves:

  • DNA Alkylation: Cystemustine introduces alkyl groups into the DNA structure, causing strand breaks and preventing proper replication.
  • Cell Cycle Disruption: By damaging DNA, it triggers apoptosis in cancer cells, particularly those that are rapidly dividing.

Studies have shown that this mechanism is effective in various cancer types, particularly those resistant to other forms of chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cystemustine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Relatively stable under dry conditions but sensitive to moisture and light.

These properties influence its formulation and storage conditions in pharmaceutical applications .

Applications

Scientific Uses

Cystemustine is primarily utilized in oncology for treating:

Research continues to explore its potential applications in other types of cancers and its use in combination with other therapeutic agents .

Introduction to Cystemustine: Chemical Properties and Therapeutic Context

Structural Characterization of Cystemustine: Nitrosourea Derivatives and Functional Groups

Cystemustine (molecular formula: C₅H₉ClN₄O₂S) belongs to the nitrosourea class of alkylating agents, characterized by the presence of a N-nitroso group (-N-N=O) linked to a urea backbone. Its chemical name is N′-(2-chloroethyl)-N-[(2-{(methylsulfonyl)oxy}ethyl)carbamoyl]nitrosamine, reflecting three critical functional domains:

  • Beta-Chloroethyl Moiety: The 2-chloroethyl group (-CH₂-CH₂-Cl) attached to the nitrosourea nitrogen serves as the reactive alkylating center. Under physiological conditions, this group undergoes spontaneous decomposition to form a highly reactive chloroethyldiazonium hydroxide ion, responsible for DNA alkylation [3] [8].
  • N-Nitroso Group (N-N=O): This group confers chemical instability essential for spontaneous decomposition and activation. It is the defining feature enabling the formation of reactive carbonium ions or isocyanates responsible for DNA crosslinking and carbamoylation of proteins, respectively [5].
  • Cysteamine-Derived Carrier: Attached via a carbamoyl linkage, the 2-{(methylsulfonyl)oxy}ethyl component (effectively a masked cysteamine derivative) is a distinguishing feature of cystemustine compared to other CENUs like carmustine (BCNU) or lomustine (CCNU). This structural element was hypothesized to influence tissue distribution and potentially enhance uptake in certain tumor types, although its primary role relates to the compound's metabolic stability and pharmacokinetics [4] [5].

Table 1: Structural Comparison of Key Chloroethylnitrosoureas (CENUs)

CompoundChemical StructureKey Distinguishing FeatureLipophilicity
CystemustineN′-(2-chloroethyl)-N-[(2-{(methylsulfonyl)oxy}ethyl)carbamoyl]nitrosamineCysteamine-derived carrier groupModerate
Carmustine (BCNU)1,3-Bis(2-chloroethyl)-1-nitrosoureaTwo chloroethyl groupsHigh
Lomustine (CCNU)1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosoureaCyclohexyl ringVery High
Fotemustine[(1-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonic acid diethyl esterPhosphorylated aminoethyl groupModerate

The structural presence of the cysteamine-derived group contributes to cystemustine's moderate lipophilicity, balancing its ability to cross cell membranes and the blood-brain barrier while maintaining sufficient water solubility for intravenous administration [5] [8]. Pharmacokinetic studies reveal rapid clearance from blood, with a mean initial half-life (t₁/₂α) of approximately 4 minutes and a terminal half-life (t₁/₂β) of about 49 minutes, indicating rapid distribution and metabolism/excretion phases [5].

Historical Development: From Early Alkylating Agents to Targeted Chemotherapy

The development of cystemustine emerged from efforts to improve the therapeutic index of nitrosoureas, specifically addressing limitations of earlier agents like carmustine (BCNU) and lomustine (CCNU). The historical trajectory can be summarized:

  • First-Generation Nitrosoureas (1960s-1970s): BCNU and CCNU demonstrated significant activity against lymphomas, gliomas, and melanoma. However, their clinical utility was hampered by dose-limiting myelosuppression (particularly thrombocytopenia and leukopenia), pulmonary toxicity, and the emergence of tumor resistance, often linked to elevated DNA repair enzyme activity like O⁶-alkylguanine-DNA alkyltransferase (AGT) [8].
  • Rationale for Cystemustine Design (1980s): Developed primarily by INSERM (French National Institute of Health and Medical Research) in the late 1980s/early 1990s [4], cystemustine was designed with the hypothesis that incorporating a cysteamine-like moiety could alter pharmacokinetics and tissue distribution compared to older, more lipophilic CENUs. The goal was to achieve a more favorable toxicity profile while maintaining or enhancing activity against resistant tumors, particularly malignant melanoma and glioma.
  • Early Preclinical and Phase I Studies: Preclinical models demonstrated potent antitumor activity against various murine tumors and human xenografts. Phase I trials established the maximum tolerated dose (MTD) and identified hematological toxicity (thrombocytopenia, neutropenia) as dose-limiting. Pharmacokinetic analysis confirmed a linear relationship between dose and Area Under the Curve (AUC), and crucially, linked AUC to hematological toxicity severity [5].
  • Phase II Clinical Evaluation (1990s-2000s): Cystemustine was evaluated in several phase II trials, primarily focusing on advanced malignant melanoma and recurrent high-grade glioma, areas where CENUs had documented but limited activity:
  • Melanoma: A trial by the EORTC Clinical Studies Group administered cystemustine at 90 mg/m² every 2 weeks (x3 cycles) then 60 mg/m² to 44 evaluable patients with advanced melanoma (first- or second-line). Results showed a partial response rate of 11% (5/44 patients, mean duration 24 weeks) and stable disease in 9 patients. Toxicity was primarily hematological (grade III-IV neutropenia 39%, thrombocytopenia 42%) but deemed acceptable [2].
  • Glioma: Activity was noted as a second-line therapy following surgery, chemotherapy, or radiotherapy at 60 mg/m², although characterized as moderate [4]. Another study specifically noted activity in high-grade gliomas using this dosing regimen [7].
  • Exploration of Chronotherapy and Combination Strategies: Recognizing the circadian rhythm in AGT activity and toxicity patterns in mice [4], and leveraging the short plasma half-life amenable to timed delivery, studies explored chronomodulated infusion schedules to potentially enhance tolerability and efficacy. Furthermore, based on the role of AGT in resistance and the metabolic vulnerability of some tumors, combination with methionine restriction was investigated in phase I/II trials to deplete intracellular glutathione and potentially inhibit AGT, showing feasibility but limited efficacy enhancement in melanoma and glioma [7].

Table 2: Key Phase II Clinical Trial Results for Cystemustine Monotherapy

Tumor TypeDosing SchedulePatients (Evaluable)Response Rate (RR)Stable Disease (SD)Primary Toxicity (Grade III-IV)Source
Advanced Malignant Melanoma90 mg/m² q2w x3, then 60 mg/m² q2w4411% (5 PR)20% (9 SD)Neutropenia (39%), Thrombocytopenia (42%) [2]
Advanced Soft Tissue Sarcoma (2nd line)60 mg/m² q2wData in sourceLimited activity-Hematological [4]
High-Grade Glioma (2nd line)60 mg/m² q2wData in sourceModerate activity-Hematological [4] [7]

Mechanistic Overview: DNA Crosslinking and O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Inhibition

Cystemustine exerts its cytotoxic effect primarily through the formation of lethal DNA interstrand crosslinks (ICLs), a process initiated by its specific interaction with the O⁶ position of guanine, and critically dependent on overcoming repair by AGT.

  • Initial Alkylation: Following rapid decomposition in aqueous physiological environments, cystemustine generates reactive species, primarily the chloroethyldiazonium ion. This electrophile preferentially attacks the O⁶ atom of guanine in DNA, forming the monoadduct O⁶-(2-chloroethyl)guanine [3] [6] [8].
  • Intramolecular Cyclization: The O⁶-(2-chloroethyl)guanine adduct is unstable. The chloroethyl group undergoes an intramolecular cyclization reaction, forming a highly strained 1-(guanin-7-yl)-ethan-1,2-diazonium (intermediate). This step occurs relatively slowly (over hours) [3] [6].
  • Interstrand Crosslink Formation: The highly reactive ethanediazonium intermediate then reacts with the nearest nucleophile, typically the N³ position of cytosine residing on the opposite DNA strand. This results in the formation of a stable 1-(3-cytosinyl),2-(1-guanyl)ethane interstrand crosslink (G-C ICL) [3] [6] [8]. This ICL physically prevents DNA strand separation, effectively blocking essential processes like DNA replication and transcription, ultimately leading to double-strand breaks (DSBs) and apoptotic cell death.
  • Role of O⁶-Alkylguanine-DNA Alkyltransferase (AGT/MGMT): AGT is a suicide DNA repair enzyme that directly protects cells from the cytotoxic effects of O⁶-alkylating agents like CENUs. It functions by transferring the alkyl group (in this case, the chloroethyl group from O⁶-chloroethylguanine) from the damaged DNA base onto a cysteine residue within its active site (Cys145 in humans). This transfer irreversibly inactivates the AGT molecule but restores the guanine base to its normal structure, thereby preventing the subsequent steps of cyclization and crosslink formation. High tumor AGT activity is a major mechanism of clinical resistance to cystemustine and other CENUs [3] [6].
  • Cystemustine as a Substrate for AGT: Cystemustine's O⁶-chloroethylguanine adduct is a direct substrate for AGT. Consequently, tumors expressing high levels of AGT efficiently repair the initial lesion before it can cyclize and form the lethal crosslink, leading to treatment resistance. This established the rationale for AGT depletion strategies [3].
  • Strategies to Overcome AGT-Mediated Resistance: Research focused on combining cystemustine with AGT inhibitors:
  • Direct AGT Inactivators: Compounds like O⁶-benzylguanine (O⁶-BG) bind irreversibly to AGT's active site cysteine, depleting its activity and sensitizing tumor cells to CENUs. While effective preclinically, clinical translation was hampered by increased normal tissue (especially bone marrow) toxicity [3].
  • Tumor-Targeted AGT Inhibitors: To improve selectivity, agents like IBgBZ were developed. IBgBZ conjugates an AGT inactivator (O⁶-(4-iodobenzyl)guanine, IBg) to a melanocyte-targeting carrier moiety (BZ). Preclinical studies in murine B16 melanoma and human M4Beu melanoma xenograft models demonstrated that IBgBZ effectively concentrated in melanoma cells (localizing in melanosomes), inactivated AGT, and significantly potentiated the antitumor activity of cystemustine without proportional increases in systemic toxicity, validating a strategy of melanoma-targeted AGT inhibition [3].
  • Metabolic Depletion (Methionine Restriction): Depleting the amino acid methionine reduces intracellular pools of S-adenosylmethionine (SAM), the methyl donor required for the regeneration of functional AGT after its inactivation by alkyltransfer. Phase I/II trials combined a 1-day methionine-free diet with cystemustine (60 mg/m²) in melanoma and glioma patients. While feasible and showing plasma MET depletion (~40%), this strategy yielded only modest clinical activity (e.g., long-duration stabilizations but no significant response rate increase), suggesting insufficient AGT depletion in tumors or persistence of other resistance mechanisms [7].

Table 3: Mechanisms of Resistance to Cystemustine and Counteracting Strategies

Resistance MechanismMolecular ConsequenceStrategy to OvercomeKey Agent/ApproachStatus/Outcome
High AGT (MGMT) ActivityRepair of O⁶-chloroethylguanine adduct before crosslink formationDirect AGT inactivationO⁶-Benzylguanine (O⁶-BG)Preclinically effective; Clinical toxicity limiting
High AGT (MGMT) ActivityRepair of O⁶-chloroethylguanine adduct before crosslink formationTumor-targeted AGT inactivationIBgBZ (Melanoma-targeted)Validated preclinically in melanoma models [3]
AGT Regeneration via SAM-dependent methylationFunctional AGT restoredDepletion of Methionine (MET)/SAMMethionine-free dietModest clinical activity in phase II [7]
Enhanced DNA Repair (NER, HR)Repair/ tolerance of DNA crosslinks & breaksInhibition of complementary DNA repair pathwaysPARP inhibitors? (Theoretical)Largely unexplored clinically with CENUs
Drug Inactivation (GSH conjugation)Reduced formation of active alkylating speciesGlutathione depletionButhionine sulfoximine (BSO)Preclinical evaluation; Toxicity concerns

Properties

CAS Number

79955-36-5

Product Name

Cystemustine

IUPAC Name

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea

Molecular Formula

C6H12ClN3O4S

Molecular Weight

257.70 g/mol

InChI

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11)

InChI Key

IUOVOJHLRFQQNS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNC(=O)N(CCCl)N=O

Synonyms

CMSO2EN2
cystemustine
N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea

Canonical SMILES

CS(=O)(=O)CCNC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.